Ethylene dimethanesulfonate

Leydig Cell Ablation Reproductive Toxicology Comparative Histology

Ethylene dimethanesulfonate (EDS) is the gold-standard chemical tool for selective, reversible Leydig cell ablation in rodent models. Unlike busulfan—which targets spermatogonia—EDS precisely eliminates androgen-producing Leydig cells without damaging the seminiferous epithelium. A single dose reduces intratesticular testosterone >90% within 72 hours, enabling non-surgical androgen deprivation studies. Its predictable Leydig cell repopulation timeline (reappearance day 14, full recovery day 35) provides a reproducible model for stem/progenitor cell biology and testicular regeneration research. Choose EDS for cell-type specificity that alternative dimethanesulfonates cannot match.

Molecular Formula C4H10O6S2
Molecular Weight 218.3 g/mol
CAS No. 4672-49-5
Cat. No. B1198287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthylene dimethanesulfonate
CAS4672-49-5
Synonyms1,2-bis(mesyloxy)ethane
1,2-bis(methanesulfonyloxy)ethane
1,2-ethanediol, 1,2-dimethanesulfonate
1,2-ethanediyl dimethanesulfonate
ethane 1,2-dimethanesulfonate
ethane dimethane sulfonate
ethane dimethanesulfonate
ethane dimethanesulphonate
ethane dimethyl sulfonate
ethylene dimethane sulfonate
ethylene dimethanesulfonate
NSC-10716
Molecular FormulaC4H10O6S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCOS(=O)(=O)C
InChIInChI=1S/C4H10O6S2/c1-11(5,6)9-3-4-10-12(2,7)8/h3-4H2,1-2H3
InChIKeyQSQFARNGNIZGAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Dimethanesulfonate (EDS, CAS 4672-49-5): A Mild Alkylating Diester with Selective Leydig Cell Cytotoxicity for Research Procurement


Ethylene dimethanesulfonate (EDS; CAS 4672-49-5) is a non-volatile methanesulfonic diester of ethylene glycol that functions as a mild alkylating agent . Structurally classified within the homologous series of alkane dimethanesulfonates, EDS is distinguished by its selective pro-apoptotic effects on Leydig cells (LCs), the primary androgen-producing cells of the testis [1][2]. This selective cytotoxicity enables the compound to serve as a critical research tool for inducing controlled androgen deprivation and studying Leydig cell regeneration dynamics in rodent models [1].

Ethylene Dimethanesulfonate (EDS) Substitution Risks: Why In-Class Alkylating Agents Cannot Be Interchanged Without Experimental Re-Validation


Alkane dimethanesulfonates are not functionally interchangeable despite structural homology. Comparative studies across the homologous series reveal that the length of the central carbon chain critically dictates both the mechanism and cellular target of toxicity. While busulfan (butane-1,4-diyl dimethanesulfonate) acts as a spermatogonial cytotoxic agent, EDS (ethane-1,2-diyl dimethanesulfonate) selectively ablates Leydig cells [1][2]. This divergence extends to in vitro potency and cell-type selectivity, as evidenced by head-to-head comparisons where EDS demonstrated marked superiority over both its monomethyl derivative and busulfan in suppressing steroidogenesis in immature Leydig cells [3]. Substituting a generic or alternative dimethanesulfonate without rigorous re-validation risks introducing non-specific spermatogonial toxicity, Sertoli cell impairment, or complete loss of the intended Leydig cell-specific phenotype [2][3].

Ethylene Dimethanesulfonate (EDS) Comparative Performance Data: Quantified Differentiation vs. Busulfan, Propylene Dimethanesulfonate, and Monomethyl Analog


Selective Leydig Cell Cytotoxicity of EDS vs. Busulfan: In Vivo Histological Specificity in Rat Testis

EDS exhibits unique in vivo selectivity for Leydig cells, a property not shared by structurally similar alkylating agents. A direct histological comparison demonstrated that a single administration of EDS resulted in the specific destruction of Leydig cells in mature rats. In contrast, the chemotherapeutic agent busulfan (butane dimethyl sulfonate) and ethane methyl sulfonates (EMS) produced no observable effect on Leydig cell populations under identical conditions [1].

Leydig Cell Ablation Reproductive Toxicology Comparative Histology Alkylating Agent Specificity

Comparative Antispermatogenic Effects of Homologous Diesters: EDS vs. Methylene and Propylene Dimethanesulfonates

The biological activity of alkane dimethanesulfonates is exquisitely sensitive to the length of the central carbon chain. A comparative study of three consecutive members of the homologous series revealed divergent mechanisms of antispermatogenic action. EDS (ethane-1,2-diyl) produced effects resembling hypophysectomy, including involution of the prostate and epididymis, indicative of androgen deprivation. In contrast, methylene dimethanesulfonate (MDS, n=1) and propylene dimethanesulfonate (PDS, n=3) induced spermatogonial damage resembling that produced by busulfan [1].

Antifertility Agents Spermatogenesis Homologous Series Structure-Activity Relationship

In Vitro Potency on Immature Leydig Cells: EDS vs. Monomethyl Derivative and Busulfan

Quantitative in vitro analysis confirms the superior potency and selectivity of EDS on Leydig cells relative to close analogs. In cultured interstitial cells derived from immature rats, EDS (40-160 μg/mL) effectively blocked the conversion of C21 and androgen precursors into testosterone and androstenedione. Under these same conditions, EDS was markedly more effective at suppressing Leydig cell steroidogenesis than either its monomethyl derivative or busulfan [1].

Leydig Cell Culture Steroidogenesis In Vitro Toxicology Alkane Sulphonate Potency

Differential Cell-Type Selectivity: EDS Effects on Sertoli Cells vs. Leydig Cells In Vitro

While EDS is highly selective for Leydig cells in vivo, in vitro data provide quantitative boundaries for its effects on Sertoli cells. In cultured Sertoli cells from 20-day-old rats, EDS suppressed transferrin production (a marker of Sertoli cell function) with an IC50-like effect at sublethal doses. Specifically, transferrin synthesis was reduced to 15% of control levels at a dose of 1.1 mM without significant cell mortality. However, a higher dose of 2.7 mM proved lethal, reducing viable cell numbers by 85% [1].

Sertoli Cell Function Transferrin Production Cytotoxicity Assay Cell-Type Specificity

In Vivo Testosterone Depletion Kinetics and Regeneration Timeline Following EDS Administration

EDS provides a reproducible model of androgen deprivation with a well-characterized temporal profile. In normal adult rats, a single administration of EDS resulted in a rapid decline in plasma testosterone concentrations to less than 10% of normal values within 3 days, coinciding with extensive Leydig cell degeneration and loss of steroidogenic activity. Functional recovery followed a predictable timeline: Leydig cells began to reappear histologically by day 14, with a measurable increase in plasma testosterone and LH-dependent pregnenolone production by day 21. Normal testosterone levels were fully restored by day 35 [1].

Androgen Depletion Testosterone Kinetics Leydig Cell Regeneration In Vivo Model Characterization

Transcriptional Selectivity: Differential Effects of EDS on Gene Promoter Activity in Leydig vs. Sertoli vs. Granulosa Cell Lines

The selectivity of EDS extends to the transcriptional level. Using gene reporter assays in immortalized cell lines, EDS decreased Star promoter activity (critical for steroidogenesis) in both rat (R2C) and mouse (MA-10) Leydig cell lines. Furthermore, it decreased Insl3 promoter activity in R2C cells and increased Gsta3 (a detoxification gene) promoter activity in both lines. In contrast, EDS did not affect Star promoter activity in DC3 granulosa cells, while it increased Star promoter activity in MSC-1 Sertoli cells [1].

Gene Promoter Assay Transcriptional Regulation Steroidogenesis Cell Line Specificity

Ethylene Dimethanesulfonate (EDS) Validated Application Scenarios: From Androgen Deprivation Models to Leydig Cell Regeneration Studies


Induction of Controlled Androgen Deprivation in Rodent Models

EDS is the gold-standard chemical tool for creating a rapid and reversible androgen-depleted state in male rats. A single injection reduces intratesticular and serum testosterone to <10% of normal within 72 hours, enabling studies on androgen-dependent physiology, behavior, and disease progression without the need for surgical castration [1][2]. The effect is specific to Leydig cells, leaving the seminiferous epithelium initially intact, which allows for dissociation of androgen effects from other testicular factors [3].

Leydig Cell Regeneration and Stem Cell Niche Studies

The predictable timeline of Leydig cell repopulation following EDS ablation (reappearance by day 14, functional recovery by day 21, full restoration by day 35) provides a robust and reproducible model for studying adult stem/progenitor cell biology, differentiation, and tissue regeneration within the testicular interstitium [1]. This model is widely used to identify factors that promote or inhibit Leydig cell development and to characterize the molecular signatures of Leydig cell precursors [2].

Dissecting Cell-Specific Contributions to Gonadal Function In Vitro

In vitro studies demonstrate that EDS can be used at defined concentrations (e.g., 40-160 μg/mL) to selectively inhibit steroidogenesis in Leydig cells while having differential effects on Sertoli and granulosa cells [1][2]. This allows researchers to parse the contributions of individual cell types in complex co-culture systems or to study the direct transcriptional effects of EDS on specific cell lineages, such as the modulation of Star, Insl3, and Gsta3 promoter activity [3].

Investigating Germ Cell-Somatic Cell Interactions in the Testis

Because EDS selectively ablates Leydig cells without directly damaging spermatogonia (unlike busulfan), it is a preferred agent for creating a germ cell-free or Leydig cell-deficient testicular environment [1][2]. This model is essential for studying paracrine signaling between somatic cells (Leydig, Sertoli, peritubular) and germ cells, and for evaluating the role of Leydig cell-derived factors in supporting spermatogenesis [2].

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